nectandrin-B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

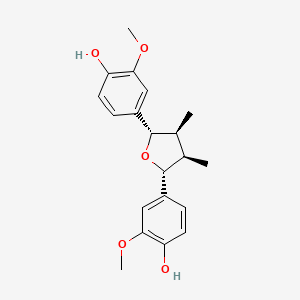

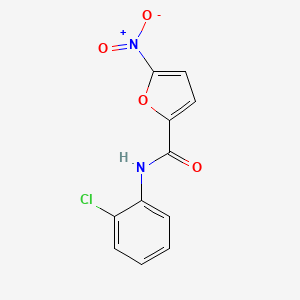

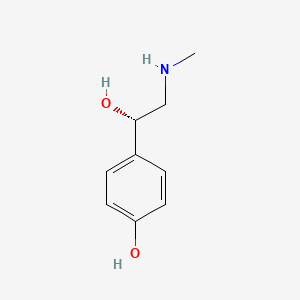

Nectandrin B (NecB) is a bioactive lignan compound isolated from Myristica fragrans (nutmeg). It functions as an activator of AMP-activated protein kinase (AMPK) and has been found to increase the cell viability of old human diploid fibroblasts (HDFs) . It is also found in Magnolia sinica and Callistemon citrinus.

Molecular Structure Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . More detailed structural analysis would require specific scientific techniques such as X-ray crystallography or NMR spectroscopy, which are not covered in the available resources.Chemical Reactions Analysis

Nectandrin B has been found to increase AMPK activity in vascular smooth muscle cells (VSMC). It inhibits cell proliferation induced by PDGF and DNA synthesis . More detailed chemical reaction analysis would require further experimental data.Physical And Chemical Properties Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . Further details about its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.科学的研究の応用

Genetic Implications in Asthma

Nectandrin-B has been implicated in genetic studies focusing on asthma, particularly in the context of bronchodilator response (BDR). BDR, an important phenotype in asthma, measures the reversibility of airway obstruction and is partly under genetic control. In one study, a genome-wide association analysis of BDR identified SPATS2L as a novel gene potentially regulating β2-adrenergic receptor levels. This suggests that this compound could play a role in the genetic pathways influencing asthma treatment responses and highlights the importance of understanding the biological mechanisms underlying differential responses to β2-agonists through genetic studies (Himes et al., 2012).

Role in Neurological Conditions

Another research application of this compound involves its potential effects on brain connectivity and consciousness states. Studies have explored how certain compounds interact with serotonin (5-HT) and dopamine receptors, impacting global and thalamic brain connectivity. For instance, research on the effects of LSD, which has agonist activity at various serotonin and dopamine receptors, demonstrates the importance of the 5-HT2A receptor in neuropharmacology. This indicates that compounds like this compound, through their interaction with these receptors, could contribute to our understanding of the neurobiological effects and mechanisms involved in altered states of consciousness (Preller et al., 2018).

作用機序

Nectandrin B functions as an activator of AMP-activated protein kinase (AMPK). It has been found to reduce the activity staining of senescence-associated β-galactosidase and the levels of senescence markers in old HDFs. It also ameliorates age-dependent activation of AMPK in old HDFs . Moreover, it increases the phosphorylation of eNOS and nitric oxide (NO) production in a concentration-dependent manner .

特性

CAS番号 |

74683-16-2 |

|---|---|

分子式 |

C20H24O5 |

分子量 |

344.4 g/mol |

IUPAC名 |

4-[(2R,3R,4S,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+ |

InChIキー |

GMXMKSFJQLFOSO-JARDSOJUSA-N |

異性体SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

正規SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

その他のCAS番号 |

74683-16-2 |

同義語 |

nectandrin-B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)

![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)

![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)